Claudin-1 Inhibitory Potency: A Critical Data Gap Compared to Lead Compounds
No direct Claudin-1 inhibition data is publicly available for N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide. The foundational SAR study for this chemotype reports % inhibition at 25 µM for over 40 analogs, but this specific substitution pattern was not among the disclosed compounds [1]. Key comparators from the same scaffold include compound 10 (KVA-E-25B; 68.4% inhibition) and compound 28 (PDS-0330; 76.4% inhibition), both of which have been validated in downstream in vivo models [1]. The most potent urea analog, compound 23 (VM-A-176), achieved 90.8% inhibition at 25 µM, highlighting the potential for optimization that remains unexplored for this compound [1]. This critical data gap prevents a quantitative potency comparison at this time.
| Evidence Dimension | Claudin-1 inhibition at 25 µM in SW620 cells |
|---|---|
| Target Compound Data | Data not available in public domain |
| Comparator Or Baseline | Compound 10 (KVA-E-25B): 68.4%; Compound 28 (PDS-0330): 76.4%; Compound 23 (VM-A-176): 90.8% |
| Quantified Difference | Cannot be calculated |
| Conditions | SW620 colorectal cancer cell line; % inhibition at 25 µM compound concentration |
Why This Matters
Absence of potency data represents the single largest risk in selecting this compound for a Claudin-1 program; a user must assume the burden of primary screening to place it within the known SAR landscape.
- [1] Mashinson, V., et al. Discovery, synthesis and biological evaluation of a series of N-(phenylcarbamothioyl)-2-napthamides as inhibitors of Claudin-1. Bioorganic & Medicinal Chemistry, 2023, 92, 117416. View Source
